4,4'-(1,3-Phenylene)bis(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)
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Overview
Description
Preparation Methods
The synthesis of 4,4’-(1,3-Phenylene)bis(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile and dimedone in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(1,3-Phenylene)bis(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other bis-chromene derivatives and related organic molecules. Compared to these, 4,4’-(1,3-Phenylene)bis(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) stands out due to its unique structural features and potential for diverse applications. Some similar compounds include:
- N,N’-(1,4-Phenylene)bis(acetoacetamide)
- N,N’-(2,5-Dimethyl-1,4-phenylene)bis(acetoacetamide)
This compound’s uniqueness lies in its specific functional groups and the potential for varied chemical reactivity and applications.
Properties
Molecular Formula |
C30H30N4O4 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-amino-4-[3-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C30H30N4O4/c1-29(2)9-19(35)25-21(11-29)37-27(33)17(13-31)23(25)15-6-5-7-16(8-15)24-18(14-32)28(34)38-22-12-30(3,4)10-20(36)26(22)24/h5-8,23-24H,9-12,33-34H2,1-4H3 |
InChI Key |
QOKZDRFAKYYXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)C4C(=C(OC5=C4C(=O)CC(C5)(C)C)N)C#N)C(=O)C1)C |
Origin of Product |
United States |
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